1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
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Description
1-(4-Ethoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
- A study by Abdelrazek et al. (2010) focused on the synthesis of novel pyridine and naphthyridine derivatives, which involve similar furan and thiophene units. These compounds have potential applications in the development of new pharmacologically active molecules.
Chemical Properties and Reactions
- Research by Smith, El‐Hiti, and Alshammari (2013) discussed the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, providing insights into the chemical behavior of similar urea derivatives under specific conditions.
Biological Activity and Potential Therapeutic Uses
- The study by Vidaluc et al. (1995) synthesized a series of ureas to assess their antiacetylcholinesterase activity. This highlights the potential therapeutic applications of similar urea derivatives in treating conditions like Alzheimer's disease.
Innovative Synthesis Techniques
- Thalluri et al. (2014) demonstrated a novel synthesis technique for ureas, which could be applicable to synthesizing variants of the compound . This method offers advantages in terms of yield and environmental friendliness.
Potential in Solar Energy Conversion
- A study by Kim et al. (2011) explored the use of phenothiazine derivatives with furan linkers in dye-sensitized solar cells. This suggests potential applications of similar furan-containing compounds in renewable energy technologies.
Antitumor Activities
- Research by Hu et al. (2018) on a similar urea compound provided insights into its antitumor activities and interactions with cellular targets, indicating potential applications in cancer therapy.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-23-16-7-5-15(6-8-16)21-19(22)20-12-17(14-9-11-25-13-14)18-4-3-10-24-18/h3-11,13,17H,2,12H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYYMGQQKMSXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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